Zoniporide mesylate hemihydrate
Description
Contextualization of Sodium-Hydrogen Exchanger 1 (NHE-1) Inhibition in Cardioprotection Research
The Sodium-Hydrogen Exchanger 1 (NHE-1) is a protein found on the surface of virtually all mammalian cells, including heart muscle cells (cardiomyocytes). imrpress.com Its primary function is to maintain intracellular pH (pHi) by removing a hydrogen ion (H+) from the cell in exchange for a sodium ion (Na+) from the outside. ontosight.aiimrpress.com
During a heart attack (myocardial infarction), the blood supply to a part of the heart is blocked, leading to a lack of oxygen, a condition known as ischemia. patsnap.com This triggers a switch to anaerobic metabolism, causing a buildup of hydrogen ions and a drop in intracellular pH (acidosis). patsnap.com To counteract this, the NHE-1 protein becomes hyperactive, pumping out H+ ions while bringing Na+ ions into the cell. patsnap.comnih.gov
This excessive influx of sodium leads to a secondary problem. The high intracellular sodium concentration causes another ion exchanger, the Na+/Ca2+ exchanger (NCX), to work in reverse. Instead of removing calcium from the cell, it starts importing it, leading to a dangerous accumulation of intracellular calcium. nih.gov This calcium overload is a key factor in causing cell death and exacerbating the damage from a heart attack, particularly during reperfusion (the restoration of blood flow). patsnap.comnih.gov
Therefore, inhibiting the NHE-1 protein has been a major focus of cardioprotection research. The rationale is that by blocking NHE-1, the detrimental cascade of sodium influx and subsequent calcium overload can be prevented, thereby protecting cardiac cells from injury and death during ischemia and reperfusion. patsnap.comontosight.ainih.gov Extensive preclinical studies have shown that pharmacological inhibition of NHE-1 can be highly cardioprotective. nih.gov
Historical Perspective on the Discovery and Early Development of Zoniporide (B1240234) Mesylate Hemihydrate
Zoniporide (identified as CP-597,396) was discovered and developed by Pfizer in the early 2000s as a novel, potent, and highly selective inhibitor of NHE-1. patsnap.comnih.gov The research aimed to create a compound with high aqueous solubility suitable for intravenous use in acute clinical settings like myocardial infarction. nih.gov
The discovery and initial characterization of Zoniporide were detailed in a 2001 publication in Bioorganic & Medicinal Chemistry Letters. nih.gov This paper described the synthesis, chemical structure, and initial activity of the compound, highlighting the role of its cyclopropyl (B3062369) and 5-quinolinyl substituents in its potency and selectivity. nih.gov
A subsequent, more comprehensive profile of Zoniporide was published in the Cardiovascular Drug Reviews in 2003. nih.gov This review presented detailed data on its inhibitory activity against human NHE-1 and its selectivity compared to other NHE isoforms. nih.gov It also summarized the promising results from preclinical studies in various animal models of myocardial ischemia-reperfusion injury, which established Zoniporide as a potent cardioprotective agent in experimental settings. nih.gov
Significance of Zoniporide Mesylate Hemihydrate as a Research Compound in Cardioprotective Strategies
The primary significance of Zoniporide lies in its properties as a highly specific and potent research tool for investigating the role of NHE-1. patsnap.commedchemexpress.com It allows scientists to selectively block the activity of this specific exchanger to better understand its function in both normal physiology and disease states like ischemia-reperfusion injury. nih.gov
Zoniporide inhibits human NHE-1 with a high degree of potency, as indicated by its low IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity. medchemexpress.comnih.gov Furthermore, it is markedly selective for the NHE-1 isoform over other NHE isoforms, which is crucial for targeted research without confounding effects from inhibiting other exchangers. medchemexpress.comnih.gov
In Vitro and In Vivo Research Findings:
In isolated rabbit hearts, Zoniporide demonstrated a concentration-dependent reduction in infarct size, with an EC50 (half-maximal effective concentration) of 0.25 nM. nih.govcaymanchem.com At a concentration of 50 nM, it reduced infarct size by 83%. nih.gov
Preclinical studies in anesthetized rabbits showed that Zoniporide produced a dose-dependent reduction in infarct size. medchemexpress.comnih.gov
The compound was also found to attenuate cardiac contractile dysfunction after ischemia in conscious primates. nih.gov
The potency of Zoniporide in research models has been shown to be greater than that of other well-known NHE-1 inhibitors, such as Cariporide (B1668443) and Eniporide. nih.gov This superior potency and selectivity make it an invaluable compound for elucidating the precise role of NHE-1 in cardiac pathology. nih.gov
Comparative Potency of NHE-1 Inhibitors
| Compound | IC50 (human NHE-1) | EC50 (isolated rabbit heart) |
|---|---|---|
| Zoniporide | 14 nM | 0.25 nM |
| Eniporide | N/A | 0.69 nM |
| Cariporide | N/A | 5.11 nM |
Data sourced from Tracey WR, et al. (2003). nih.gov
While the translation of NHE-1 inhibitors into successful clinical therapies for heart attacks has been challenging, the experimental data gathered using compounds like Zoniporide have been fundamental. nih.govnih.gov They have confirmed the central role of the NHE-1 pathway in ischemia-reperfusion injury and continue to inform the development of new cardioprotective strategies. imrpress.comjacc.org
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
336881-22-2 |
|---|---|
Molecular Formula |
C36H42N12O9S2 |
Molecular Weight |
850.9 g/mol |
IUPAC Name |
5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide;methanesulfonic acid;hydrate |
InChI |
InChI=1S/2C17H16N6O.2CH4O3S.H2O/c2*18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;2*1-5(2,3)4;/h2*1-5,8-10H,6-7H2,(H4,18,19,22,24);2*1H3,(H,2,3,4);1H2 |
InChI Key |
HGNAEEHUNCEYEO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.O |
Origin of Product |
United States |
Mechanistic Elucidation of Zoniporide Mesylate Hemihydrate As an Nhe 1 Inhibitor
Selective Inhibition of Sodium-Hydrogen Exchanger Isoform 1 (NHE-1)
Zoniporide (B1240234), a pyrazolylguanidine derivative, demonstrates a remarkable specificity for the NHE-1 isoform, which is the predominant isoform found in the heart. nih.govnih.gov This selectivity is a key feature, minimizing off-target effects that could arise from the inhibition of other NHE isoforms present in different tissues. nih.govrndsystems.com
Zoniporide exhibits a high binding affinity for human NHE-1. nih.gov Research has determined its half-maximal inhibitory concentration (IC50), a measure of its potency, to be 14 nM for the human NHE-1 isoform. rndsystems.commedchemexpress.comncats.iomedchemexpress.com This potent inhibition is further demonstrated by its ability to block the NHE-1-dependent swelling of human platelets with an IC50 of 59 nM. medchemexpress.commedchemexpress.com
The table below summarizes the inhibitory concentrations of Zoniporide for human NHE-1.
| Parameter | Value | Target |
| IC50 | 14 nM | Human NHE-1 |
| IC50 | 59 nM | Human Platelet NHE-1 |
Data sourced from multiple studies. medchemexpress.commedchemexpress.com
When compared to other NHE-1 inhibitors like Eniporide and Cariporide (B1668443), Zoniporide demonstrates superior potency and selectivity. nih.gov In studies using isolated rabbit hearts, Zoniporide was found to be 2.5 to 20 times more potent than Eniporide and Cariporide, respectively. nih.gov
Zoniporide's selectivity for NHE-1 over other isoforms is more than 150-fold. nih.govmedchemexpress.commedchemexpress.com This high degree of selectivity is a significant advantage, as other isoforms like NHE-2 and NHE-3 play important roles in other physiological processes. rndsystems.com
The following table provides a comparative overview of the potency and selectivity of Zoniporide, Eniporide, and Cariporide.
| Compound | IC50 (NHE-1) | Selectivity (vs. NHE-2) | Selectivity (vs. NHE-3) |
| Zoniporide | 14 nM | >150-fold | >150-fold |
| Eniporide | - | - | - |
| Cariporide | 50 nM | 60-fold | 20,000-fold |
IC50 values are for human NHE-1 where specified. Selectivity data is based on various studies. nih.govrndsystems.comrndsystems.com
Downstream Cellular and Physiological Consequences of NHE-1 Inhibition
The inhibition of NHE-1 by Zoniporide triggers a cascade of cellular events that are particularly beneficial in ischemic conditions. By blocking the primary function of NHE-1, Zoniporide mitigates the harmful ionic shifts that characterize ischemia-reperfusion injury. apexbt.comscbt.com
Under normal physiological conditions, NHE-1 plays a vital role in maintaining intracellular pH (pHi) by extruding a proton in exchange for a sodium ion. scbt.com However, during ischemia, the cellular environment becomes acidic due to anaerobic metabolism. This acidosis leads to the hyperactivation of NHE-1 as the cell attempts to restore its normal pHi. apexbt.com By inhibiting NHE-1, Zoniporide prevents this excessive activity, thereby regulating the pHi during ischemic events. nih.gov
The hyperactivation of NHE-1 during ischemia leads to a significant influx of sodium ions into the cell. nih.gov This increased intracellular sodium concentration reverses the normal operation of the sodium-calcium exchanger (NCX), causing it to pump calcium ions into the cell instead of out. The resulting intracellular calcium overload is a major contributor to cell death and tissue damage. scbt.com
Zoniporide's inhibition of NHE-1 directly limits the initial sodium influx, thereby preventing the subsequent and detrimental calcium overload. scbt.com This action is a cornerstone of its cardioprotective effects. nih.gov
By preventing intracellular sodium and calcium overload, Zoniporide interrupts a series of damaging events that occur during ischemia and reperfusion. nih.gov In preclinical models, Zoniporide has been shown to markedly reduce the size of myocardial infarcts without negatively impacting hemodynamics. nih.gov Furthermore, it attenuates the contractile dysfunction of the heart that follows an ischemic event and reduces the incidence and duration of ventricular fibrillation associated with reperfusion. nih.gov
Preclinical Research on Cardioprotective Efficacy of Zoniporide Mesylate Hemihydrate
In Vitro Models of Myocardial Injury
In vitro studies have been instrumental in elucidating the direct cardioprotective and cellular effects of zoniporide (B1240234).
Isolated Heart (Langendorff) Studies on Infarct Size Reduction
In isolated rabbit heart models (Langendorff preparation) subjected to regional ischemia and reperfusion, zoniporide exhibited a concentration-dependent reduction in myocardial infarct size. nih.govresearchgate.net At a concentration of 50 nM, zoniporide reduced infarct size by a remarkable 83%. nih.govnih.govapexbt.com The half-maximal effective concentration (EC50) for this infarct size reduction was determined to be 0.25 nM. nih.govnih.govapexbt.comcaymanchem.com
| Compound | EC50 (nM) | Maximal Infarct Size Reduction |
|---|---|---|
| Zoniporide | 0.25 | 83% at 50 nM |
| Eniporide | 0.69 | 58% |
| Cariporide (B1668443) | 5.11 | Data not available |
Assessment of NHE-1-Mediated Platelet Swelling Inhibition
Zoniporide has been shown to be a potent inhibitor of NHE-1-dependent swelling in human platelets. nih.gov This ex vivo assay serves as a functional confirmation of its NHE-1 inhibitory activity. nih.gov The concentration of zoniporide required to cause 50% inhibition (IC50) of human platelet swelling is in the low nanomolar range, demonstrating its high potency. nih.gov Specifically, an IC50 of 59 nM has been reported for the inhibition of ex vivo NHE-1-dependent human platelet swelling. medchemexpress.com
In Vivo Animal Models of Myocardial Ischemia-Reperfusion Injury
The cardioprotective effects of zoniporide observed in vitro have been consistently replicated in in vivo animal models.
Rabbit Models of Regional Myocardial Ischemia and Reperfusion
In anesthetized, open-chest rabbit models subjected to 30 minutes of regional myocardial ischemia followed by 120 minutes of reperfusion, zoniporide produced a dose-dependent reduction in infarct size. nih.gov The effective dose for 50% reduction (ED50) was found to be 0.45 mg/kg/h. nih.govnih.govapexbt.com At a dose of 4 mg/kg/h, zoniporide led to a 93% inhibition of NHE-1-mediated platelet swelling, confirming target engagement in the in vivo setting. nih.gov These beneficial effects on infarct size were achieved without any adverse hemodynamic changes. nih.gov
| Parameter | Value |
|---|---|
| ED50 for Infarct Size Reduction | 0.45 mg/kg/h |
| Maximum Inhibition of Platelet Swelling | 93% |
Attenuation of Post-Ischemic Cardiac Contractile Dysfunction
Studies in conscious primates have demonstrated that zoniporide can attenuate post-ischemic cardiac contractile dysfunction. nih.govapexbt.com This indicates that beyond simply reducing the area of cell death, zoniporide helps in preserving the mechanical function of the heart following an ischemic insult. ncats.ioncats.ioabcam.com
Impact on Ventricular Fibrillation Incidence and Duration in Ischemia-Reperfusion Models
In rat models of ischemia-reperfusion, zoniporide has been shown to reduce both the incidence and duration of ventricular fibrillation. nih.govapexbt.com In a model involving 45 minutes of ischemia and 45 minutes of reperfusion, zoniporide significantly decreased the intensity of post-reperfusion arrhythmias by half. researchgate.net Furthermore, in a model of 7 minutes of ischemia followed by 5 minutes of reperfusion, zoniporide prevented the development of ventricular fibrillation in a significant number of cases and increased the threshold for electrical fibrillation. researchgate.net
Preservation of Left Ventricular Compliance and Post-Resuscitation Myocardial Function in Ventricular Fibrillation Models (e.g., Pig Model)
In preclinical investigations using a pig model of ventricular fibrillation, the administration of the sodium-hydrogen exchanger isoform-1 (NHE-1) inhibitor, zoniporide, demonstrated a significant capacity to preserve myocardial function. nih.gov The pig model is considered a highly translational preclinical model due to the close resemblance of its cardiac anatomy and physiology to that of humans. nih.gov
In a randomized controlled study, ventricular fibrillation was induced in male domestic pigs. nih.gov Following a period of untreated ventricular fibrillation, resuscitation was initiated using extracorporeal circulation. One group of pigs received zoniporide, while the control group received a vehicle. The study found that zoniporide prevented reductions in left ventricular volume and wall thickening during resuscitation efforts. nih.gov
Post-resuscitation, the pigs treated with zoniporide exhibited markedly improved myocardial function compared to the control group. Specifically, the zoniporide group showed a significantly higher left ventricular ejection fraction and a greater cardiac index, indicating better pumping efficiency of the heart after the ischemic event. nih.gov
Table 1: Post-Resuscitation Myocardial Function in a Pig Model of Ventricular Fibrillation
| Parameter | Zoniporide Group | Control Group |
|---|---|---|
| Left Ventricular Ejection Fraction | 0.57 +/- 0.07 | 0.29 +/- 0.05 |
| Cardiac Index (L. min-1. m-2) | 4.8 +/- 0.4 | 3.4 +/- 0.2 |
Data sourced from a study on pigs following induced ventricular fibrillation and resuscitation. nih.gov
Effects on Myocardial Energy Metabolism (e.g., Creatine (B1669601) Phosphate (B84403) to Creatine Ratios, Adenosine (B11128), Lactate (B86563) Levels)
The cardioprotective effects of zoniporide observed during resuscitation from ventricular fibrillation are linked to its beneficial impact on myocardial energy metabolism. nih.gov During myocardial ischemia, the heart's primary mode of energy generation shifts from aerobic oxidation to anaerobic glycolysis, leading to an accumulation of metabolic byproducts and a depletion of high-energy phosphate compounds like creatine phosphate (CrP) and adenosine triphosphate (ATP). nih.gov CrP serves as a crucial buffer for rapidly regenerating ATP, the main energy currency of cells. uni-bremen.de
In the same pig model study, zoniporide administration had a profound effect on key markers of energy metabolism within the heart muscle. The zoniporide-treated group maintained a more favorable energy state compared to the control group. This was evidenced by higher myocardial creatine phosphate to creatine ratios, which suggests better preservation of the high-energy phosphate pool essential for cardiac function. nih.gov
Furthermore, the zoniporide group had lower levels of myocardial adenosine and lactate. nih.gov Elevated lactate is a hallmark of anaerobic metabolism, which occurs during ischemia. bu.edu.eg The reduced lactate levels in the zoniporide group indicate an amelioration of the ischemic state and a more efficient metabolic profile. nih.gov These metabolic benefits were achieved without affecting coronary vascular resistance or coronary blood flow, pointing to a direct cellular protective mechanism of zoniporide. nih.gov
Table 2: Myocardial Energy Metabolism Markers in a Pig Model of Ventricular Fibrillation
| Metabolic Marker | Zoniporide Group | Control Group |
|---|---|---|
| Creatine Phosphate to Creatine Ratio | 0.14 +/- 0.03 | 0.06 +/- 0.01 |
| Myocardial Adenosine (nmol/g) | 0.7 +/- 0.1 | 1.3 +/- 0.2 |
| Myocardial Lactate (mmol/kg) | 80 +/- 9 | 125 +/- 6 |
Data represents myocardial tissue levels during resuscitation. nih.gov
Pharmacokinetics and Metabolism Research of Zoniporide Mesylate Hemihydrate in Preclinical Species
Absorption, Distribution, and Elimination Profiles in Preclinical Models
Pharmacokinetic studies in several preclinical species have demonstrated that zoniporide (B1240234) is rapidly cleared. tandfonline.com The plasma clearance (Clp) was high in mice, rats, rabbits, and dogs, and ranged from moderate to high in monkeys. tandfonline.com This rapid clearance resulted in a short half-life (t1/2) of 1.5 hours or less in these species. tandfonline.comnih.gov The volume of distribution at steady state (Vss) was characterized as moderate to high across these models. tandfonline.com
In rats and dogs, metabolism is the main route of clearance for zoniporide. nih.gov Excretion studies using radiolabeled [14C]zoniporide showed that, similar to humans, the primary route of elimination in both rats and dogs was through the bile, with the majority of the administered dose being recovered in the feces. nih.gov
| Species | Clearance (Clp) | Volume of Distribution (Vss) | Half-Life (t1/2) |
|---|---|---|---|
| Mouse | High | Moderate to High | ≤ 1.5 hours |
| Rat | High | Moderate to High | ≤ 1.5 hours |
| Rabbit | High | Moderate to High | ≤ 1.5 hours |
| Dog | High | Moderate to High | ≤ 1.5 hours |
| Monkey | Moderate to High | Moderate to High | 1.5 hours |
Metabolic Pathways and Metabolite Identification (e.g., 2-oxozoniporide or M1)
The biotransformation of zoniporide is extensive, with metabolism being its primary clearance mechanism. nih.gov The principal metabolic pathway involves the oxidation of zoniporide to its major metabolite, 2-oxozoniporide, also known as M1. tandfonline.comnih.govresearchgate.net This conversion is a key factor in the drug's elimination in humans and rodents. researchgate.net
In addition to M1, other metabolites have been identified. nih.gov Metabolites M2 and M3, formed through the hydrolysis of the guanidine (B92328) moiety to a carboxylic acid, were detected in human studies. nih.gov Preclinical studies in rats and dogs revealed significant differences in metabolite profiles compared to humans. nih.gov While M1 was present in rat plasma at levels comparable to those in humans, it was notably absent in dogs. nih.gov Furthermore, the concentration of the M3 metabolite was higher in rats than in either humans or dogs. nih.gov The M2 metabolite was only detected in human fecal extracts and was not further evaluated in preclinical species. nih.gov
Role of Aldehyde Oxidase (AO) in Biotransformation
The enzyme primarily responsible for the conversion of zoniporide to its main metabolite, M1, is aldehyde oxidase (AO), a cytosolic enzyme involved in Phase I metabolism. nih.govnih.govtandfonline.com The significant role of AO in zoniporide's biotransformation has been confirmed through various in vitro studies. tandfonline.comresearchgate.net
To investigate the metabolism of zoniporide, extensive in vitro studies were conducted using liver S9 fractions from a wide range of species. tandfonline.comnih.govresearchgate.net These included common preclinical toxicology models as well as domestic animals such as the human, rat, dog, cat, cow, pig, and horse. tandfonline.comnih.govresearchgate.net These studies confirmed that the formation of the M1 metabolite was catalyzed by the cytosolic AO enzyme. nih.gov
Marked interspecies differences were observed in the metabolism of zoniporide, largely attributable to variations in AO activity and substrate affinity. tandfonline.comnih.govtandfonline.com With the exception of the dog and cat, all animal species studied were capable of converting zoniporide to 2-oxozoniporide (M1). tandfonline.comnih.govresearchgate.net The absence of M1 in dogs was a consistent finding in both in vitro and in vivo studies. nih.govresearchgate.net
Michaelis-Menten kinetic studies conducted on the S9 fractions from species that produced M1 revealed significant differences in the kinetic parameters (KM, Vmax) and intrinsic clearance (Clint). nih.govresearchgate.net For instance, studies with domestic animal S9 fractions showed that while the estimated KM values were relatively similar, ranging from 1.2 to 4.9 µM, the Vmax and Clint values varied considerably. tandfonline.comtandfonline.com
| Species (Liver S9 Fraction) | KM (µM) | Vmax (pmol/min/mg protein) | Clint (µL/min/mg protein) |
|---|---|---|---|
| Bovine (Cow/Bull) | 1.2 - 1.3 | 157 - 347 | 121 - 131 |
| Equine (Horse) | 4.9 | 223 | 45.5 |
| Porcine (Pig) | 2.5 | 213 | 85.2 |
These findings underscore that the efficiency of zoniporide metabolism varies greatly between humans and different animal species. tandfonline.com
Research into zoniporide's metabolism also explored potential gender and strain differences. tandfonline.comnih.gov While the KM and Vmax of zoniporide oxidation were similar in S9 fractions from male and female humans, some gender-related differences were noted in animal species, particularly concerning the Vmax value. nih.govresearchgate.net Studies have reported sex-dependent differences in AO activity in species like the rat. researchgate.neteuropa.eu
Plasma Protein Binding Characteristics in Preclinical Species
In preclinical animal models, zoniporide has been shown to exhibit moderate plasma protein binding. nih.govclinisciences.com While compounds often tend to be slightly more bound to human plasma proteins compared to those from rats, dogs, or mice, most measurements in preclinical species typically fall within a close range of the human value. rsc.org
Pharmacokinetic Comparisons Across Preclinical Species (e.g., Rat, Dog, Monkey)
The pharmacokinetic profile of zoniporide mesylate hemihydrate has been evaluated in several preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Significant interspecies differences have been observed, largely attributable to variations in the activity of aldehyde oxidase (AO), a key enzyme in zoniporide's metabolism. researchgate.netnih.gov These differences are critical for interpreting preclinical data and for predicting the compound's pharmacokinetics in humans.
Research Findings
Zoniporide generally exhibits rapid clearance in most preclinical species studied, including mice, rats, rabbits, and dogs, with moderate to high clearance observed in monkeys following intravenous administration. tandfonline.com This rapid clearance results in a correspondingly short half-life, typically 1.5 hours or less in these species. tandfonline.com The volume of distribution (Vss) is generally moderate to high across species. tandfonline.com
A pivotal factor in the pharmacokinetic variability of zoniporide is its metabolism by aldehyde oxidase (AO). researchgate.netnih.gov This enzyme is responsible for converting zoniporide to its major metabolite, 2-oxozoniporide (M1). researchgate.netnih.gov However, the activity of AO varies considerably among species. Notably, dogs lack functional AO, leading to the absence of the M1 metabolite in this species. nih.govnih.gov In contrast, rats exhibit levels of M1 comparable to those observed in humans. nih.gov In vitro studies using liver S9 fractions have highlighted marked differences in the Michaelis-Menten constant (Kм), maximum reaction velocity (Vmax), and intrinsic clearance (Clint) for the formation of M1 across various species, including rats and monkeys. researchgate.nettandfonline.com
Another metabolite, M3, which results from the hydrolysis of the guanidine moiety to a carboxylic acid, has been detected in the plasma of rats at higher concentrations than in humans or dogs. nih.gov
Biliary excretion is the primary route of elimination for zoniporide and its metabolites in rats and dogs, similar to humans. nih.gov
Given the species-dependent differences in AO-mediated metabolism, the cynomolgus monkey has been suggested as a more suitable animal model than rodents for predicting the human pharmacokinetics of AO substrates like zoniporide. nih.gov
Pharmacokinetic Parameter Data
The following tables summarize key intravenous pharmacokinetic parameters of zoniporide in rat, dog, and monkey.
Table 1: Intravenous Pharmacokinetic Parameters of Zoniporide in Preclinical Species
| Species | Clearance (Clp) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) | Half-life (t1/2) (h) |
| Rat | High | Moderate to High | ≤ 1.5 |
| Dog | High | Moderate to High | ≤ 1.5 |
| Monkey | Moderate to High | Moderate to High | ≤ 1.5 |
Source: Adapted from Tracey et al., 2003 as cited in Dalvie et al., 2012. tandfonline.com
Table 2: In Vitro Metabolism Kinetics of Zoniporide to 2-Oxozoniporide (M1) in Liver S9 Fractions
| Species | KM (µM) | Vmax (pmol/min/mg protein) | Clint (µL/min/mg protein) |
| Rat (Male Sprague-Dawley) | 8.6 | 214 | 24.9 |
| Cynomolgus Monkey (Male) | 16 | 77 | 4.8 |
| Rhesus Monkey (Male) | >100 | 9.6 | 0.7 |
Source: Dalvie et al., 2012. tandfonline.com
Broader Research Implications and Future Directions for Nhe 1 Inhibition Strategies
Exploration of NHE-1 as a Therapeutic Target Beyond Cardioprotection
While the cardioprotective effects of NHE-1 inhibition have been a major area of investigation, the ubiquitous expression and fundamental cellular functions of NHE-1 suggest its involvement in a wide array of diseases. nih.govinsel.ch The overactivity of NHE-1 is not only linked to myocardial ischemia-reperfusion injury and heart failure but also to the pathobiology of other conditions, making it a compelling target for broader therapeutic applications. nih.govnih.gov
The NHE-1 isoform is a crucial regulator of intracellular pH (pHi) and cell volume, processes that are fundamental to normal cellular activities such as proliferation, migration, and apoptosis. cdnsciencepub.com Its involvement extends to numerous pathophysiological conditions, as detailed below.
Cancer: A significant body of research points to the role of NHE-1 in cancer progression. insel.ch Many tumor cells exhibit elevated NHE-1 expression, which contributes to an alkaline intracellular environment that favors cell proliferation, survival, and metabolic adaptation. nih.gov This altered pH regulation is considered a hallmark of cancer. nih.gov Furthermore, NHE-1 activity is concentrated at the leading edge of migrating cancer cells, in structures known as invadopodia, where it facilitates the proteolytic digestion of the extracellular matrix, thereby promoting invasion and metastasis. nih.govfrontiersin.org Inhibition of NHE-1 has been shown to suppress the growth, migration, and invasion of various cancer cell types, including gastric, breast, and liver cancer cells, and can even induce apoptosis. nih.govfrontiersin.orgsemanticscholar.org For instance, the NHE-1 inhibitor cariporide (B1668443) has demonstrated the ability to reduce hypoxia-mediated tumor invasion in human tongue squamous cell carcinoma. nih.gov
Neurological Disorders: The role of NHE-1 in the central nervous system is multifaceted. Disruption of the gene encoding NHE-1 (SLC9A1) has been associated with locomotor ataxia and a form of slow-wave epilepsy, accompanied by progressive neuronal degeneration. nih.gov In the context of ischemic stroke, NHE-1 activity contributes to neuroinflammation and white matter damage. researchgate.net Delayed administration of NHE-1 inhibitors has been shown to reduce microglial inflammatory responses, enhance oligodendrogenesis and white matter repair, leading to improved motor and cognitive function recovery in animal models of stroke. researchgate.net Conversely, chronic stress has been found to down-regulate NHE-1 expression in the hippocampus, leading to intracellular acidification, dendritic spine loss, and an increased susceptibility to depression-like behaviors. nih.gov These findings suggest that modulating NHE-1 activity could be a therapeutic strategy for various neurological and psychiatric conditions. patsnap.com
Digestive System Disorders: NHE-1 is expressed throughout the gastrointestinal tract and is involved in maintaining epithelial integrity and function. frontiersin.org It plays a role in the differentiation of gastric epithelial cells and the secretion of gastric acid. frontiersin.orgsemanticscholar.org Elevated NHE-1 activity has been observed in the esophageal mucosa of patients with chronic acid reflux. frontiersin.org In inflammatory bowel diseases like ulcerative colitis and Crohn's disease, NHE-1 is implicated in the underlying pathology. frontiersin.org Furthermore, NHE-1-mediated proton extrusion is crucial for bicarbonate secretion in the duodenum. frontiersin.org
Cell Migration and Wound Healing: Cell migration is a fundamental process in embryogenesis, immune defense, and wound healing. nih.gov The activity of NHE-1 is essential for the directed locomotion of migrating cells. nih.gov It contributes to this process by influencing cell volume, regulating the intracellular pH to control cytoskeletal assembly, anchoring the cytoskeleton to the plasma membrane, and participating in cell signaling and adhesion. nih.gov
Table 1: Role of NHE-1 in Various Physiological and Pathophysiological Processes
| Process/Disease | Role of NHE-1 | Therapeutic Implication of Inhibition | Key Findings |
|---|---|---|---|
| Cancer | Promotes proliferation, survival, invasion, and metastasis by regulating intracellular pH. insel.chnih.gov | Suppression of tumor growth and metastasis. nih.govpatsnap.com | Elevated NHE-1 expression in various tumors; inhibition reduces invasive capabilities. nih.govfrontiersin.org |
| Neurological Disorders | Involved in neuronal function, neuroinflammation, and responses to stress. nih.govresearchgate.net | Neuroprotection in stroke and potential treatment for certain psychiatric disorders. researchgate.netpatsnap.com | Inhibition reduces post-stroke inflammation and damage; dysregulation linked to depression-like behaviors. nih.govresearchgate.net |
| Digestive System | Maintains epithelial integrity, involved in acid secretion and ion transport. frontiersin.orgfrontiersin.org | Potential treatment for inflammatory bowel disease and reflux-related conditions. frontiersin.org | NHE-1 is crucial for gastric cell differentiation and duodenal bicarbonate secretion. frontiersin.orgfrontiersin.org |
| Cell Migration | Essential for directed cell movement, affecting cell volume, pH, and cytoskeleton. nih.gov | Modulation of wound healing and immune responses. nih.gov | NHE-1 activity is a requirement for the locomotion of migrating cells. nih.gov |
Methodological Advancements in Studying NHE-1 Modulators
The study of NHE-1 modulators has been significantly advanced by the development of specific pharmacological inhibitors and sophisticated measurement techniques. Early research often utilized less selective compounds like amiloride. patsnap.com However, the creation of more potent and selective inhibitors, including cariporide, eniporide, and notably zoniporide (B1240234), has enabled more precise investigations into the function of NHE-1. cdnsciencepub.comnih.gov Zoniporide, for example, exhibits high selectivity for human NHE-1 over other isoforms like NHE-2 and NHE-3. nih.gov
Functional assessment of NHE-1 activity and its inhibition is commonly performed using methods such as:
Radioisotope uptake assays: Measuring the uptake of 22Na+ in cell lines overexpressing specific NHE isoforms provides a direct assessment of inhibitor potency and selectivity. nih.gov
Intracellular pH measurements: Fluorometric techniques are used to monitor changes in intracellular pH in response to acid loads and the subsequent recovery mediated by NHE-1, allowing for the characterization of inhibitor effects.
Platelet swelling assays: This ex vivo method uses human platelets, which endogenously express NHE-1, and measures the swelling induced by sodium propionate (B1217596) as an indicator of NHE-1 activity. nih.gov
Electrophysiological methods: These techniques are employed in cultured mammalian cells to measure the function of NHE-1 directly. insel.ch
Recent advancements in generating and maintaining epithelium-derived organoids from the gastrointestinal tract are opening new avenues to study the role of NHE-1 in development, differentiation, and barrier function in a more physiologically relevant context. frontiersin.org
Computational Chemistry and Molecular Modeling Approaches in Rational Drug Design for NHE-1 Inhibitors
The absence of a complete three-dimensional crystal structure for the mammalian NHE-1 protein has historically posed a challenge for structure-based drug design. cdnsciencepub.com However, recent breakthroughs, including the elucidation of the cryo-electron microscopy (cryo-EM) structures of the human NHE-1 protein, are set to revolutionize this field. chemrxiv.orgacs.org
Computational approaches have become indispensable tools for understanding the structure-function relationships of NHE-1 and for the rational design of novel inhibitors. nih.gov These methods include:
Homology Modeling: In the past, models of the human NHE-1 protein were constructed based on the crystal structures of related bacterial Na+/H+ exchangers. cdnsciencepub.com
Molecular Dynamics (MD) Simulations: MD simulations based on recent cryo-EM structures allow for the exploration of the protein's dynamics and the ion-translocation pathway. chemrxiv.orgacs.org These simulations have helped to confirm key residues involved in ion binding and inhibitor interaction, such as Asp267 and Glu346. chemrxiv.orgacs.org
Molecular Docking: This technique is used to predict the binding poses of inhibitors within the NHE-1 structure. nih.gov Docking studies have highlighted the importance of a salt bridge between the positively charged acylguanidine moiety of inhibitors like cariporide and the Asp267 residue in the protein, suggesting a competitive inhibitory mechanism. chemrxiv.orgacs.org
Quantitative Structure-Activity Relationship (QSAR): QSAR methods are developed to correlate the chemical structure of compounds with their biological activity, aiding in the prediction of the potency of new potential inhibitors. nih.gov
These computational studies provide detailed mechanistic insights that complement experimental data and form a basis for the future structure-based design of more potent and selective NHE-1 inhibitors. chemrxiv.orgacs.org The development of novel compounds with different structural scaffolds from those used in previous clinical trials is a key area of focus. imrpress.comimrpress.com
Development of Novel Research Tools and Probes Based on the Zoniporide Mesylate Hemihydrate Scaffold
The potent and highly selective nature of zoniporide makes its chemical scaffold an excellent starting point for the development of novel research tools. nih.gov While zoniporide itself is a powerful pharmacological tool for investigating the roles of NHE-1, its structure can be modified to create chemical probes for various applications. americanchemicalsuppliers.com
Potential developments include:
Fluorescent Probes: By attaching a fluorescent tag to the zoniporide scaffold, researchers could create probes for visualizing the subcellular localization of NHE-1 in real-time and studying its trafficking to and from the plasma membrane.
Biotinylated or Photoaffinity Probes: These probes could be used to isolate and identify NHE-1 binding partners and associated proteins, helping to elucidate the signaling complexes that regulate NHE-1 activity.
Radiolabeled Ligands: A radiolabeled version of zoniporide could be developed for use in binding assays and for in vivo imaging techniques like Positron Emission Tomography (PET), which could potentially be used to assess NHE-1 expression levels in tumors or other diseased tissues. nih.gov
The development of such tools derived from the zoniporide scaffold would significantly enhance the ability to study the complex biology of NHE-1 and accelerate the discovery of new therapeutic strategies targeting this important ion exchanger.
Q & A
Basic Research Questions
Q. What experimental methods are used to determine the inhibitory potency of zoniporide mesylate hemihydrate on NHE1 activity?
- Methodology : Inhibitory potency is typically assessed via in vitro assays using isolated cells (e.g., rat ventricular myocytes or platelets). A dose-response curve is generated by exposing cells to zoniporide under controlled pH conditions, followed by measurement of NHE1 activity via intracellular pH recovery rates. The half-maximal inhibitory concentration (IC50) is calculated using nonlinear regression analysis. For example, zoniporide exhibited an IC50 of 73 nM in rat myocytes at 25°C, with comparable efficacy at 37°C .
Q. How is the hemihydrate form of zoniporide mesylate confirmed and characterized?
- Methodology : Techniques such as X-ray diffraction (XRD), thermogravimetric analysis (TGA), and dynamic vapor sorption (DVS) are employed to confirm hydration states. TGA can detect mass loss corresponding to water release, while XRD identifies crystalline patterns unique to the hemihydrate form. Stability studies under varying humidity and temperature conditions further validate the formulation’s integrity .
Q. What preclinical models are used to evaluate zoniporide’s cardioprotective effects?
- Methodology : Isolated heart models (e.g., Langendorff perfusion systems) simulate ischemia-reperfusion injury. Key metrics include left ventricular pressure, coronary perfusion pressure, and myeloperoxidase activity (to quantify neutrophil infiltration). Zoniporide administered at plasma concentrations >1 µM demonstrated preserved cardiac function and reduced inflammation in a cardiopulmonary bypass model .
Advanced Research Questions
Q. How do experimental variables (e.g., temperature, species differences) impact zoniporide’s IC50 values in NHE1 inhibition studies?
- Methodology : Comparative studies across species (e.g., rat vs. human cardiomyocytes) and temperatures (25°C vs. 37°C) are critical. For instance, zoniporide’s IC50 remained consistent (~70 nM) in rat myocytes across temperatures, suggesting robust inhibitory activity. However, species-specific NHE1 isoform variations may require validation using human-derived cells or transgenic models .
Q. What strategies address discrepancies in zoniporide’s efficacy across different ischemia-reperfusion models?
- Methodology : Discrepancies may arise from variations in injury duration, drug administration timing, or model complexity (e.g., in vitro vs. in vivo). Meta-analyses of published data, standardized injury protocols (e.g., 30-minute ischemia followed by 60-minute reperfusion), and pharmacokinetic profiling (e.g., plasma-free drug concentration monitoring) can harmonize findings. Evidence from cardiopulmonary bypass models supports zoniporide’s efficacy in preserving hemodynamic parameters .
Q. How does the hemihydrate form influence zoniporide’s solubility and bioavailability in formulation development?
- Methodology : Solubility studies in biorelevant media (e.g., simulated gastric fluid) and dissolution testing under controlled conditions (pH, agitation) compare hemihydrate vs. anhydrous forms. Bioavailability is assessed via pharmacokinetic studies in animal models, measuring parameters like Cmax and AUC. Hemihydrates often exhibit enhanced stability but may require co-solvents or micronization to improve dissolution rates .
Q. What analytical approaches are used to quantify zoniporide’s effects on neutrophil accumulation in cardiac tissue?
- Methodology : Myeloperoxidase (MPO) activity assays are standard for quantifying neutrophil infiltration. Tissue homogenates are incubated with substrates like tetramethylbenzidine, and MPO activity is measured spectrophotometrically. Zoniporide reduced MPO activity by 40% in reperfused hearts, indicating anti-inflammatory effects .
Data Presentation Guidelines
- Tables/Figures : Include dose-response curves for IC50 determination, hemodynamic parameter trends, and comparative solubility data. Ensure all figures have descriptive captions (e.g., "Figure 1: Dose-dependent inhibition of NHE1 in rat ventricular myocytes") .
- Reproducibility : Detailed experimental protocols (e.g., cell isolation methods, perfusion system parameters) must be provided in supplementary materials to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
